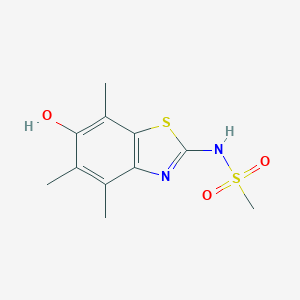
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide, also known as MTS-HOT, is a fluorescent probe that has been widely used in scientific research. It is a sulfonamide derivative of the benzothiazole family and has unique properties that make it an excellent tool for studying biological systems.
Mécanisme D'action
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is a fluorescent probe that works by binding to specific targets in biological systems. It has a high affinity for thiol groups, which are present in many proteins and enzymes. When N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide binds to a thiol group, it undergoes a change in fluorescence intensity, which can be detected and measured.
Effets Biochimiques Et Physiologiques
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is easily metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used in a wide range of biological systems and has a low toxicity profile. However, one limitation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is that it requires specialized equipment and expertise to use effectively. Additionally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has a relatively short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are many future directions for the use of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in scientific research. One potential application is in the development of new drugs that target specific proteins and enzymes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to screen large libraries of compounds for their ability to bind to these targets. Another potential application is in the study of intracellular signaling pathways, which are involved in many cellular processes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to monitor changes in these pathways in real-time, providing valuable insights into their regulation and function. Finally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. By targeting specific biomolecules in these diseases, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could help to improve early detection and treatment.
Méthodes De Synthèse
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide to yield N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide.
Applications De Recherche Scientifique
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has been extensively used in scientific research as a fluorescent probe for various applications. It has been used to study protein-protein interactions, enzyme activity, and intracellular pH changes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has also been used to monitor the release of neurotransmitters and to investigate the mechanism of action of drugs.
Propriétés
Numéro CAS |
120181-23-9 |
|---|---|
Nom du produit |
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
Formule moléculaire |
C11H14N2O3S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13) |
Clé InChI |
SEMBQAAHUGDVKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
Synonymes |
Methanesulfonamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
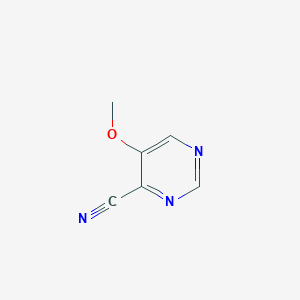
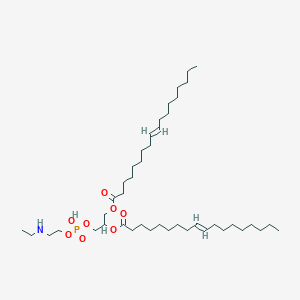
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
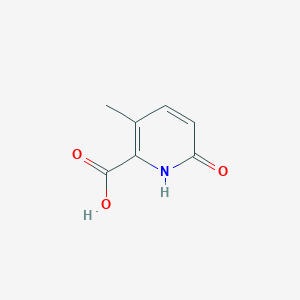


acetate](/img/structure/B56186.png)

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
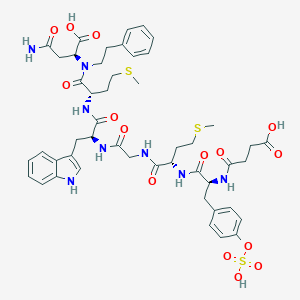

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)